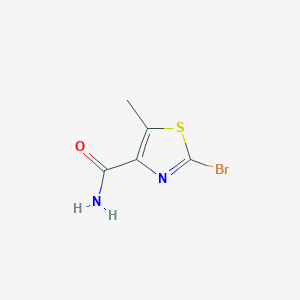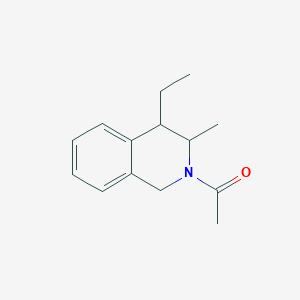
2-(1H-Indol-3-yl)cyclohexanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-Indol-3-yl)cyclohexanol is a chemical compound that features an indole moiety attached to a cyclohexanol ring Indole derivatives are significant in organic chemistry due to their presence in many natural products and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-3-yl)cyclohexanol typically involves the reaction of indole derivatives with cyclohexanone under specific conditions. One common method is the base-promoted fused β-carboline formation, where 2-(1H-indol-3-yl)cyclohexan-1-ones react with aldehydes and ammonium salts . This cascade reaction uses ammonium salts as a nitrogen source and plays a crucial role in selectivity control, efficiently yielding β-carbolines .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods often employ catalytic processes and optimized reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions: 2-(1H-Indol-3-yl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the indole ring’s electron-rich nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
科学研究应用
2-(1H-Indol-3-yl)cyclohexanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: The compound’s potential therapeutic effects are explored in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the development of materials with unique optical and electronic properties.
作用机制
The mechanism of action of 2-(1H-Indol-3-yl)cyclohexanol involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression . The specific pathways and targets depend on the compound’s structure and the context of its application.
相似化合物的比较
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness: 2-(1H-Indol-3-yl)cyclohexanol is unique due to its combination of the indole moiety with a cyclohexanol ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in specific reactions and exhibit particular biological activities not seen in other indole derivatives .
属性
CAS 编号 |
4765-28-0 |
|---|---|
分子式 |
C14H17NO |
分子量 |
215.29 g/mol |
IUPAC 名称 |
2-(1H-indol-3-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H17NO/c16-14-8-4-2-6-11(14)12-9-15-13-7-3-1-5-10(12)13/h1,3,5,7,9,11,14-16H,2,4,6,8H2 |
InChI 键 |
SKDNUUCJZZOOGZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(C1)C2=CNC3=CC=CC=C32)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4,5-Dichloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B11885874.png)

![2-Phenyl-3-oxa-1-azaspiro[4.5]decane](/img/structure/B11885898.png)

![4-Chloro-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11885902.png)






